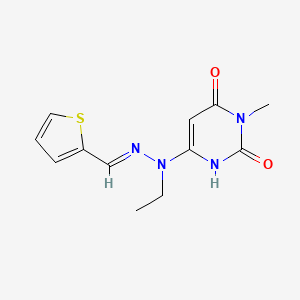
N-(3-fluorophenyl)-4-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-propylbenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities Sulfonamides have been widely used in medicine due to their antibacterial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-propylbenzenesulfonamide typically involves the amidation reaction. The process begins with the reaction of 3-fluoroaniline with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-fluorophenyl)-4-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of p-aminobenzoic acid, inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, essential for bacterial growth and replication. Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-fluorophenyl)-4-methylbenzenesulfonamide
- N-(3-fluorophenyl)-4-ethylbenzenesulfonamide
Comparison: N-(3-fluorophenyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural feature may influence its biological activity and chemical reactivity compared to similar compounds. For instance, the propyl group can affect the compound’s lipophilicity and its ability to interact with biological membranes .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-2-4-12-7-9-15(10-8-12)20(18,19)17-14-6-3-5-13(16)11-14/h3,5-11,17H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDXNNXCSAELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)


![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B5845034.png)
METHANONE](/img/structure/B5845039.png)
![(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE](/img/structure/B5845046.png)
![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)


![4-[(4-Chlorophenyl)methylsulfanyl]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)

